molecular formula C17H26N2O3S B5754355 N-cyclooctyl-4-[(dimethylamino)sulfonyl]benzamide

N-cyclooctyl-4-[(dimethylamino)sulfonyl]benzamide

Cat. No. B5754355
M. Wt: 338.5 g/mol
InChI Key: DXYNGMATGIQNFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclooctyl-4-[(dimethylamino)sulfonyl]benzamide, commonly known as compound 25, is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonylurea compounds and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of compound 25 involves the inhibition of sulfonylurea receptor 1 (SUR1) and transient receptor potential melastatin 4 (TRPM4) channels. By inhibiting these channels, compound 25 reduces insulin secretion, which can improve insulin sensitivity in diabetic animal models. In addition, the inhibition of TRPM4 channels has been shown to reduce the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects. The induction of apoptosis in cancer cells by compound 25 is thought to be due to the inhibition of the PI3K/Akt/mTOR signaling pathway.
Biochemical and Physiological Effects
Compound 25 has been shown to have various biochemical and physiological effects. In diabetic animal models, it has been found to reduce blood glucose levels, improve insulin sensitivity, and decrease plasma triglyceride levels. In addition, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, compound 25 has been shown to induce apoptosis in cancer cells, leading to its anticancer properties.

Advantages and Limitations for Lab Experiments

One advantage of using compound 25 in lab experiments is its high purity and yield. Furthermore, its potential therapeutic applications make it an attractive compound for further research. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the research of compound 25. One direction is to further investigate its mechanism of action, particularly in relation to its anti-inflammatory and anticancer properties. Another direction is to explore its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Furthermore, the development of more potent derivatives of compound 25 may lead to improved therapeutic efficacy.

Synthesis Methods

The synthesis of compound 25 has been achieved through various methods, including the reaction of N-cyclooctyl-4-hydroxybenzamide with dimethyl sulfamoyl chloride, followed by the reaction with sodium hydride. Another method involves the reaction of N-cyclooctyl-4-aminobenzamide with dimethyl sulfamoyl chloride. Both methods result in the formation of compound 25 with high yield and purity.

Scientific Research Applications

Compound 25 has been extensively studied for its potential therapeutic applications. It has been shown to have antidiabetic, anti-inflammatory, and anticancer properties. In diabetic animal models, compound 25 has been found to reduce blood glucose levels and improve insulin sensitivity. In addition, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, compound 25 has been shown to have anticancer properties by inducing apoptosis in cancer cells.

properties

IUPAC Name

N-cyclooctyl-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-19(2)23(21,22)16-12-10-14(11-13-16)17(20)18-15-8-6-4-3-5-7-9-15/h10-13,15H,3-9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYNGMATGIQNFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6897908

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.